D-Erythro-4-hydroxyglutamic acid

Descripción general

Descripción

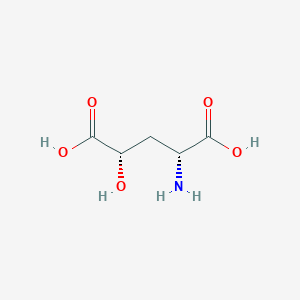

D-Erythro-4-hydroxyglutamic acid is an organic compound belonging to the class of glutamic acid and derivatives. This compound has a molecular formula of C5H9NO5 and a molecular weight of 163.13 g/mol . It is a derivative of glutamic acid, an important neurotransmitter in the central nervous system.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of D-Erythro-4-hydroxyglutamic acid can be achieved through stereospecific synthesis methods. One approach involves the use of nonribosomally produced natural products, such as antifungal and antimicrobial kutznerides, which are hexadepsipeptides composed of one alpha-hydroxy acid and five nonproteinogenic amino acids . The reaction conditions typically involve the use of specific catalysts and controlled environments to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar stereospecific methods. The process would require optimization of reaction conditions, such as temperature, pH, and concentration of reagents, to maximize yield and purity. Additionally, purification steps, such as crystallization or chromatography, are essential to obtain the final product in its desired form.

Análisis De Reacciones Químicas

Types of Reactions

D-Erythro-4-hydroxyglutamic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxyl groups can be reduced to form alcohols or other reduced derivatives.

Substitution: The amino group can participate in substitution reactions to form amides or other substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acylating agents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, alcohols, and amides. These products can have different properties and applications depending on their chemical structure.

Aplicaciones Científicas De Investigación

D-Erythro-4-hydroxyglutamic acid has several scientific research applications, including:

Medicine: The compound is used in research related to neurotransmitter function and potential therapeutic applications for neurological disorders.

Industry: It is utilized in the synthesis of various pharmaceuticals and as a building block for more complex chemical compounds.

Mecanismo De Acción

The mechanism of action of D-Erythro-4-hydroxyglutamic acid involves its interaction with metabotropic glutamate receptors, such as mGlu1a, mGlu2, and mGlu8a . It activates these receptors in a dose-dependent manner, leading to various downstream effects on neurotransmission and cellular signaling pathways. The compound also serves as a substrate for aminotransferase, which plays a role in amino acid metabolism and neurotransmitter synthesis.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to D-Erythro-4-hydroxyglutamic acid include:

L-Glutamic acid: A naturally occurring amino acid and neurotransmitter.

DL-4-Hydroxy-2-ketoglutaric acid: A derivative of glutamic acid with similar chemical properties.

N-Carbamyl-L-glutamic acid: Another derivative used in various biochemical applications.

Uniqueness

This compound is unique due to its specific stereochemistry and its ability to activate multiple metabotropic glutamate receptors. This makes it a valuable tool in research related to neurotransmission and receptor function. Additionally, its role as a substrate for aminotransferase distinguishes it from other similar compounds.

Actividad Biológica

D-Erythro-4-hydroxyglutamic acid (D-E4HG) is an amino acid derivative that exhibits significant biological activity, particularly in the context of neurotransmission and metabolic pathways. This article delves into its pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

D-E4HG is a stereoisomer of 4-hydroxyglutamic acid, involved in various biochemical processes. It serves as a substrate for aminotransferases and plays a role in the pharmacological characterization of glutamate transporter subtypes, which are crucial in neurotransmission.

The biological activity of D-E4HG primarily involves its interaction with metabotropic glutamate receptors (mGluRs). These receptors are pivotal in modulating synaptic transmission and plasticity in the central nervous system. D-E4HG has been shown to activate multiple mGluR subtypes, including mGlu1a, mGlu2, and mGlu8a, thereby influencing various neurophysiological processes.

Key Mechanisms:

- Aminotransferase Substrate : D-E4HG acts as a substrate for aminotransferases, facilitating the transfer of amino groups in metabolic reactions.

- Glutamate Transporter Interaction : It contributes to the understanding of glutamate transport mechanisms, which are essential for maintaining neurotransmitter homeostasis.

Biological Effects

D-E4HG has been implicated in several biological activities:

- Neurotransmitter Regulation : By modulating glutamate levels, D-E4HG influences neuronal excitability and synaptic plasticity.

- Metabolic Pathways : It participates in metabolic pathways related to arginine and proline metabolism, which are vital for cellular functions and energy production .

Research Findings

Recent studies have highlighted the significance of D-E4HG in various clinical contexts:

Case Study: Urine Metabolomics in Diabetic Kidney Disease

A study examining urine metabolomic profiles identified significant alterations in metabolites among different groups of diabetic patients. Notably, levels of L-erythro-4-hydroxyglutamate were significantly reduced in patients with albuminuria compared to normoalbuminuric patients (P < 0.05). This suggests a potential role for D-E4HG as a biomarker for kidney function and disease progression .

| Metabolite | SDM Group | ADKD Group | NADKD Group | P-value |

|---|---|---|---|---|

| L-Proline | Increased | Decreased | Decreased | P < 0.05 |

| L-Erythro-4-hydroxyglutamate | Decreased | Decreased | Decreased | P < 0.05 |

| N-Carbamoylputrescine | Decreased | Decreased | Decreased | P < 0.05 |

Comparative Analysis with Similar Compounds

D-E4HG shares structural similarities with other compounds such as L-glutamic acid and DL-4-hydroxy-2-ketoglutaric acid. However, its unique stereochemistry allows it to selectively activate specific metabotropic receptors, distinguishing it from these analogs.

| Compound | Unique Features |

|---|---|

| This compound | Activates multiple mGluR subtypes |

| L-Glutamic acid | Primary excitatory neurotransmitter |

| DL-4-Hydroxy-2-ketoglutaric acid | Metabolic intermediate with different effects |

Propiedades

IUPAC Name |

(2R,4S)-2-amino-4-hydroxypentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/t2-,3+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDWQSHEVMSFGY-GBXIJSLDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)[C@@H](C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.